in vitro binding affinity of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
in vitro binding affinity of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
Abstract
This guide provides a comprehensive framework for characterizing the in vitro binding affinity of the novel sulfonamide, 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. As this compound is not extensively documented in public literature, we establish a scientifically rigorous workflow by selecting a highly plausible biological target: human Carbonic Anhydrase II (hCAII) . The sulfonamide moiety is a classic zinc-binding pharmacophore, and its interaction with carbonic anhydrases is a foundational concept in medicinal chemistry, making hCAII an exemplary model for this investigation.[1][2][3]
This document details the essential protocols, from recombinant protein production to a multi-tiered binding and inhibition analysis. We will proceed through a logical screening funnel, beginning with a high-throughput enzymatic assay to establish initial inhibitory activity (IC50), followed by a biophysical validation of direct binding, and culminating in a gold-standard kinetic assay to determine the precise inhibition constant (Kᵢ). The causality behind each experimental choice is explained to provide a self-validating and robust methodological narrative.
Introduction: Target Selection and Rationale
The core of the subject molecule, a benzenesulfonamide, strongly suggests a potential interaction with zinc-containing metalloenzymes.[1] Among these, the carbonic anhydrase (CA) family is arguably the most well-established target for this class of compounds.[3][4] CAs are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for pH regulation, ion transport, and respiration.[4][5]
Human Carbonic Anhydrase II (hCAII) is selected as the target for this guide due to several key factors:
-
High Conservation: The active site of hCAII is highly conserved among many CA isoforms, making it an excellent prototype for initial screening.[1]
-
Robustness and Availability: hCAII can be reliably expressed in high quantities in bacterial systems like E. coli and has been extensively characterized, ensuring reproducible experimental conditions.[6][7]
-
Vast Precedent: A wealth of structural and kinetic data exists for sulfonamide-hCAII interactions, providing a strong foundation for interpreting new results. The binding mechanism typically involves coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion, displacing a bound water/hydroxide molecule.[8][9]
This guide will therefore outline the complete workflow to determine if and how strongly 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide binds to hCAII.
Part I: Recombinant hCAII Expression and Purification
A prerequisite for any in vitro binding study is a pure, active, and well-characterized protein sample. The following protocol describes the production of hCAII in E. coli.
Experimental Workflow: Protein Production
Caption: Workflow for recombinant hCAII production.
Step-by-Step Protocol: hCAII Production
This protocol is synthesized from established methodologies for hCAII expression and purification.[6][7][10][11]
-
Transformation: Transform a suitable expression plasmid containing the human CA2 gene (e.g., pET vector) into a competent E. coli expression strain, such as BL21(DE3). Plate on LB-agar with the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
-
Expression Culture:
-
Inoculate 50 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate 1 L of Terrific Broth. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 16-20 hours at 18-25°C to enhance soluble protein expression.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 50 µM ZnSO₄).
-
Lyse the cells via sonication on ice. Perform multiple cycles (e.g., 10 cycles of 30 seconds on, 1 minute off) to ensure efficient lysis while preventing overheating.
-
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g for 40 minutes at 4°C) to pellet cellular debris. Collect the supernatant, which contains the soluble hCAII.
-
Affinity Chromatography: hCAII has an intrinsic affinity for zinc-charged columns, allowing for purification without a conventional histidine tag.[6]
-
Equilibrate a Zn²⁺-charged iminodiacetic acid (IDA)-Sepharose column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer (lysis buffer + 20 mM imidazole) to remove weakly bound proteins.
-
Elute hCAII using an elution buffer with a higher imidazole concentration (e.g., 250 mM imidazole in lysis buffer).
-
-
Quality Control and Storage:
-
Analyze the eluted fractions by SDS-PAGE to assess purity. A single band at ~29 kDa is expected.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).
-
Determine the protein concentration using a spectrophotometer (A₂₈₀) and confirm enzymatic activity using a quick esterase assay (see Part 2).
-
Store the purified protein at 4°C for short-term use or as aliquots at -80°C for long-term storage.
-
Part II: Primary Screening via Colorimetric Esterase Assay (IC₅₀)
The initial assessment of inhibition is efficiently performed using a high-throughput colorimetric assay that measures the esterase activity of hCAII.[12][13] This assay determines the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency in the specific assay context.
Principle of the Assay
hCAII can hydrolyze the ester substrate 4-nitrophenyl acetate (p-NPA) to produce the chromophore 4-nitrophenolate, which absorbs light at 405 nm. An inhibitor will reduce the rate of this reaction, leading to a decreased absorbance signal.
Step-by-Step Protocol: Esterase Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 8.0.
-
Enzyme Stock: Purified hCAII diluted in assay buffer to a working concentration (e.g., 80 nM, for a final concentration of 40 nM in the assay).
-
Substrate Stock: p-NPA dissolved in a water-miscible organic solvent like DMSO to a concentration of 100 mM.
-
Compound Stock: Prepare a 10 mM stock of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide in 100% DMSO. Create a serial dilution series from this stock.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 1 µL of the compound dilution series to the sample wells. For controls, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known potent inhibitor like Acetazolamide (for 100% inhibition).
-
Add 25 µL of the hCAII enzyme stock to all wells except for a substrate blank.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.[5]
-
Initiate the reaction by adding 25 µL of a freshly diluted p-NPA solution (e.g., 2 mM in assay buffer, for a final concentration of 500 µM).
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm over time (kinetic mode) for 10-15 minutes using a microplate reader.
-
Calculate the initial velocity (rate) of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part III: Biophysical Validation via Differential Scanning Fluorimetry (ΔTₘ)
A positive result in the enzymatic assay indicates that the compound affects enzyme function. However, it does not prove direct physical binding. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), provides this crucial validation by measuring the change in protein thermal stability upon ligand binding.[14][15][16]
Principle of the DSF Assay
Caption: Principle of the Differential Scanning Fluorimetry (DSF) assay.
A fluorescent dye (e.g., SYPRO Orange) binds to exposed hydrophobic regions of a protein. As the protein is heated, it unfolds (melts), exposing its hydrophobic core and causing a sharp increase in fluorescence. A ligand that binds to and stabilizes the protein will increase the energy required to unfold it, resulting in a higher melting temperature (Tₘ). This positive shift (ΔTₘ) is a direct indicator of binding.[17][18]
Step-by-Step Protocol: DSF Assay
-
Reagent Preparation:
-
DSF Buffer: Phosphate-buffered saline (PBS) pH 7.4.
-
Protein Stock: Purified hCAII at 1 mg/mL.
-
Dye Stock: SYPRO Orange (e.g., 5000x stock in DMSO) diluted to 100x in DSF buffer.
-
Compound Stock: 10 mM stock in DMSO.
-
-
Assay Procedure (384-well qPCR plate format):
-
Prepare a master mix containing hCAII and the dye in DSF buffer. Final concentrations in the 20 µL reaction should be 5-10 µM for the protein and 5x for the dye.
-
Aliquot 19 µL of the master mix into each well.
-
Add 1 µL of the compound dilutions to the wells (final compound concentration range could be 1-100 µM). Use DMSO as a negative control.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition and Analysis:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to acquire fluorescence data (using a channel appropriate for SYPRO Orange) over a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Plot the fluorescence intensity versus temperature. The resulting curve will be sigmoidal.
-
The Tₘ is the temperature at the inflection point of the curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ of each compound-containing sample. A ΔTₘ > 2°C is typically considered a significant stabilizing effect.
-
Part IV: Gold-Standard Kinetic Analysis via Stopped-Flow Assay (Kᵢ)
To determine the true inhibition constant (Kᵢ), a functional assay that directly measures the catalyzed physiological reaction is required. The stopped-flow spectrophotometric assay monitors the kinetics of CO₂ hydration, the primary function of hCAII.[19][20]
Principle of the Assay
This method rapidly mixes two solutions: one containing the enzyme and a pH indicator, and another containing CO₂-saturated buffer. The hydration of CO₂ produces protons (HCO₃⁻ + H⁺), causing a rapid change in pH, which is monitored by the change in absorbance of the pH indicator. An inhibitor slows this rate of pH change. By measuring the inhibited rates at various substrate and inhibitor concentrations, the Kᵢ can be determined.
Step-by-Step Protocol: Stopped-Flow CO₂ Hydration
-
Reagent Preparation:
-
Buffer: 20 mM HEPES-NaOH, pH 7.5, containing 100 mM NaClO₄ (to maintain ionic strength) and 0.2 mM of a suitable pH indicator (e.g., p-Nitrophenol).
-
Enzyme Solution (Syringe 1): Prepare solutions of hCAII (e.g., 2 µM) in the buffer. For inhibition studies, also prepare solutions containing hCAII and varying concentrations of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.
-
Substrate Solution (Syringe 2): Prepare buffer saturated with CO₂ by bubbling the gas through it for at least 30 minutes at a controlled temperature (e.g., 25°C).
-
-
Instrument Setup and Data Acquisition:
-
Equilibrate the stopped-flow instrument and syringes to 25°C.
-
Load Syringe 1 with the enzyme/inhibitor solution and Syringe 2 with the CO₂-saturated buffer.
-
Initiate a "push" to rapidly mix the two solutions in the observation cell.
-
Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-Nitrophenol) over a short time scale (milliseconds to seconds).
-
-
Data Analysis:
-
The initial slope of the absorbance trace is proportional to the initial rate of the enzymatic reaction.
-
Measure the initial rates for the uninhibited reaction and for reactions with several concentrations of the inhibitor.
-
Plot the data using a Dixon plot (1/rate vs. inhibitor concentration) or a Cornish-Bowden plot (Substrate/rate vs. inhibitor concentration) to determine the Kᵢ. This value represents the dissociation constant of the enzyme-inhibitor complex and is independent of the assay conditions.
-
Part V: Data Synthesis and Interpretation
The three distinct assays provide complementary information to build a complete profile of the inhibitor's in vitro binding and activity.
| Parameter | Assay | What It Measures | Interpretation for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide |
| IC₅₀ | Colorimetric Esterase Assay | Potency: The concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. | Provides a rapid assessment of inhibitory potential. A low micromolar or nanomolar IC₅₀ suggests significant activity. |
| ΔTₘ | Differential Scanning Fluorimetry (DSF) | Direct Binding & Stability: The change in the protein's melting temperature upon ligand binding. | A positive ΔTₘ confirms direct physical interaction between the compound and hCAII and indicates that the binding stabilizes the protein structure. |
| Kᵢ | Stopped-Flow CO₂ Hydration | Affinity: The equilibrium dissociation constant for the inhibitor binding to the enzyme. It is a true measure of binding affinity. | This is the gold-standard value for inhibitor potency. A lower Kᵢ value indicates a higher binding affinity. |
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